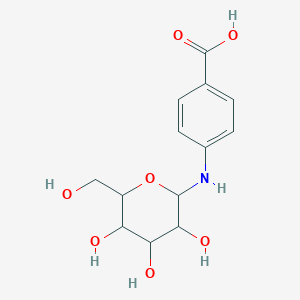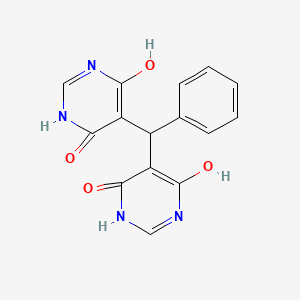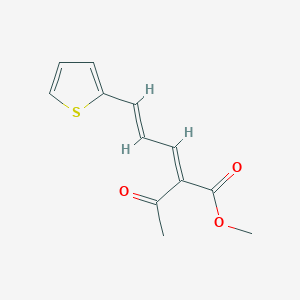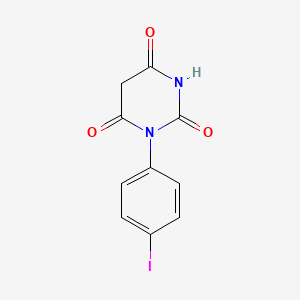
N-(4-carboxyphenyl)-alpha-D-mannopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carboxyphenyl)-alpha-D-mannopyranosylamine is a useful research compound. Its molecular formula is C13H17NO7 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.10050188 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c15-5-8-9(16)10(17)11(18)12(21-8)14-7-3-1-6(2-4-7)13(19)20/h1-4,8-12,14-18H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMVXDITZWJXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: While the exact mechanism remains to be fully elucidated, research suggests that K-MAP exerts its effects by modulating prostaglandin metabolism. [, , ] It appears to influence the balance of various prostaglandins, including PGD2 and PGI2, which play crucial roles in regulating platelet function and vascular tone. [, ]
ANone: Studies show that K-MAP inhibits platelet aggregation, a key process in thrombus formation. [, , ] This effect is linked to its ability to increase cyclic AMP (cAMP) levels in platelets. [, ] K-MAP appears to achieve this by stimulating the production of PGD2, a potent activator of adenylate cyclase, the enzyme responsible for cAMP synthesis. []
ANone: Research indicates that K-MAP stimulates the release of PGI2 in rat arterial rings. [] PGI2, a potent vasodilator and inhibitor of platelet aggregation, contributes to the overall antithrombotic effects observed with K-MAP. [, ]
ANone: The provided research primarily focuses on the biological effects of K-MAP. More research is needed to fully understand its material compatibility and stability in different environments.
ANone: The provided research focuses on the pharmacological properties of K-MAP. There is no evidence suggesting that it possesses significant catalytic activity.
ANone: The provided research doesn't detail any computational chemistry or modeling studies conducted on K-MAP. Such studies could offer valuable insights into its interactions with biological targets and help design novel derivatives with enhanced properties.
ANone: The provided research does not explore the structure-activity relationships of K-MAP. Further studies exploring modifications to its chemical structure would be valuable to optimize its pharmacological profile.
ANone: Further research is required to determine the stability of K-MAP under different storage conditions and to develop optimal formulations that improve its solubility, bioavailability, and therapeutic efficacy.
ANone: Information about specific SHE regulations for K-MAP is not available in the provided research. Adhering to relevant safety regulations and guidelines is crucial when handling and studying any chemical compound.
ANone: While the provided research indicates that K-MAP effectively reduced platelet hyperaggregation in diabetic patients after 12 weeks of administration, [] further studies are needed to determine its precise duration of action and optimal dosing regimen.
ANone: In vitro studies demonstrated that K-MAP inhibits platelet aggregation induced by ADP and epinephrine in a dose-dependent manner. [, ] It also increased cAMP levels and cAMP-dependent protein kinase activity in human platelets. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)

![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)

![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)

